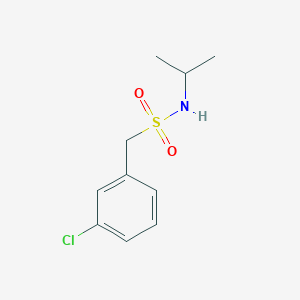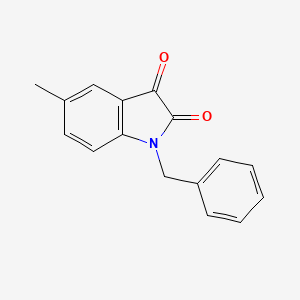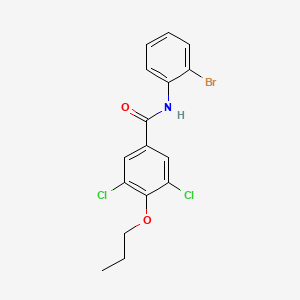
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. The purpose of
Wirkmechanismus
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. Upon binding to the receptor, this compound activates downstream signaling pathways that modulate various physiological processes, including inflammation, pain, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in animal models, including inflammation, pain, and immune function. In one study, this compound was shown to reduce inflammation in a mouse model of colitis. In another study, this compound was shown to reduce pain in a rat model of neuropathic pain. This compound has also been shown to modulate immune function in various animal models, making it a potential therapeutic target for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selective agonist activity for the GPR35 receptor. This allows researchers to selectively modulate this receptor without affecting other receptors in the body. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to the GPR35 receptor, which could confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide. One area of research could be to further elucidate the downstream signaling pathways that are activated by this compound upon binding to the GPR35 receptor. Another area of research could be to investigate the potential therapeutic uses of this compound in various disease models, including inflammatory bowel disease, neuropathic pain, and immune disorders. Additionally, further research could be conducted to investigate the potential off-target effects of this compound and to develop more selective agonists for the GPR35 receptor.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been used in various scientific research studies due to its selective agonist activity for the GPR35 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and immune function. This compound has been shown to modulate these processes in various animal models, making it a potential therapeutic target for various diseases.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-5-13(17-7-9)18-14(19)8-20-12-4-3-10(15)6-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKMFDGBBIQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-N-{[4-(propionylamino)phenyl]sulfonyl}propanamide](/img/structure/B4741119.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4741151.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)
![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)

![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)


![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)

![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)